Hirsutic acid methyl ester

Description

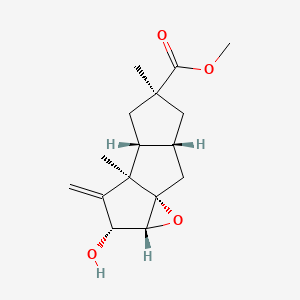

Hirsutic acid methyl ester is a derivative of hirsutic acid, a sesquiterpenoid natural product characterized by a bicyclo[3.3.0]octane scaffold with three fused five-membered rings . The methyl ester form is synthesized via esterification of the carboxylic acid group in hirsutic acid, enhancing its stability and solubility for structural and biochemical studies. Its absolute configuration and molecular geometry were elucidated through X-ray crystallography of its p-bromophenacyl ester derivative, revealing orthorhombic crystal symmetry (a= 6.49–6.56 Å, b= 9.14–9.38 Å, c= 35.14–35.64 Å) and envelope conformations in the fused rings . The compound exhibits unique photochemical behavior, undergoing molecular rearrangement upon X-ray irradiation without disrupting the crystal lattice .

Properties

CAS No. |

3650-16-6 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

methyl (1S,3R,5S,7R,8R,10R,11R)-10-hydroxy-5,8-dimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylate |

InChI |

InChI=1S/C16H22O4/c1-8-11(17)12-16(20-12)6-9-5-14(2,13(18)19-4)7-10(9)15(8,16)3/h9-12,17H,1,5-7H2,2-4H3/t9-,10-,11-,12-,14+,15+,16-/m1/s1 |

InChI Key |

LUHQGEITPSERET-FNATZYGXSA-N |

Isomeric SMILES |

C[C@@]1(C[C@@H]2C[C@]34[C@H](O3)[C@@H](C(=C)[C@]4([C@@H]2C1)C)O)C(=O)OC |

Canonical SMILES |

CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hirsutic acid methyl ester can be synthesized through the esterification of hirsutic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction involves heating hirsutic acid with methanol in the presence of the acid catalyst, resulting in the formation of this compound and water.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification can be applied. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and solvents would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Hirsutic acid methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to hirsutic acid and methanol in the presence of water and an acid or base catalyst.

Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.

Major Products:

Hydrolysis: Hirsutic acid and methanol.

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Different ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.

Industry: It may be used in the synthesis of other bioactive compounds and as a precursor for pharmaceuticals.

Mechanism of Action

Hirsutic acid methyl ester can be compared with other sesquiterpenoid esters, such as:

Methyl butanoate: Found in pineapple oil, known for its pleasant odor.

Isopentyl acetate: A constituent of banana oil, used in flavorings and perfumes.

Ethyl acetate: A commonly used solvent in the chemical industry.

Uniqueness: this compound is unique due to its specific biological activities, particularly its cytotoxic and antimicrobial properties. Unlike other esters primarily used for their fragrance or solvent properties, this compound holds promise for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triquinane Sesquiterpenoids

Hirsutic acid methyl ester belongs to the triquinane sesquiterpenoid family, sharing structural motifs with compounds like hirsutene, hirsutic acid C, and hypnophilin.

Key Differences :

- Functional Groups: Unlike hirsutene, this compound contains a methyl ester group, improving its stability for crystallographic studies . Hypnophilin, however, features a ketone group, altering its reactivity and bioactivity .

- Synthetic Routes: this compound is derived from natural hirsutic acid, while hirsutene and hypnophilin are synthesized via cycloaddition (e.g., rhodium-catalyzed [5+2+1] reactions) and multistep oxidation sequences, respectively .

Methyl Esters of Bioactive Compounds

This compound is compared with other methyl esters to highlight the role of esterification in modifying physicochemical and biological properties.

Key Insights :

- Solubility : Methyl esters generally increase lipophilicity compared to their acid forms. For example, hyodeoxycholic acid methyl ester improves lipid interaction studies , while this compound aids in crystallization .

- Analytical Utility : Fatty acid methyl esters (FAMEs) like palmitoleic acid methyl ester are standard markers in GC-MS profiling , whereas this compound is pivotal in structural biology.

Structural Studies

This property enables studies on solid-state molecular dynamics .

Q & A

Q. What are the established methods for synthesizing hirsutic acid methyl ester, and how do reaction conditions influence yield?

this compound is synthesized via esterification of hirsutic acid using methanol in the presence of acid catalysts (e.g., sulfuric acid or methanolic HCl). Reaction optimization involves controlling temperature (60–80°C), catalyst concentration (1–5% v/v), and reaction time (2–6 hours). Transesterification of triglycerides with methanol may also yield methyl esters, but purification via column chromatography or preparative TLC is required to isolate the target compound . Kinetic modeling, as seen in fatty acid methyl ester (FAME) synthesis, can predict optimal conditions by balancing activation energy and side reactions .

Q. How are fatty acid methyl esters like this compound quantified and characterized in complex mixtures?

Gas chromatography (GC) with polar capillary columns (e.g., SP™-2560) is the gold standard for resolving cis/trans isomers and quantifying FAMEs. Calibration with certified reference materials (CRMs) ensures accuracy. For structural confirmation, combine GC-MS with retention index matching and spectral libraries (e.g., NIST Chemistry WebBook). HPTLC or HPLC-UV/RI detection may supplement analysis for non-volatile derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific data for this compound is limited, general FAME safety guidelines apply:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Avoid inhalation by working in a fume hood.

- Store in airtight containers away from oxidizers; monitor for peroxidation if polyunsaturated.

- Dispose via approved organic waste protocols .

Advanced Research Questions

Q. How can discrepancies in FAME analytical results (e.g., GC vs. HPTLC) be systematically resolved?

Discrepancies often arise from matrix interference, derivatization efficiency, or column selectivity. Resolve by:

- Cross-validation : Use multiple techniques (e.g., GC-MS and NMR) to confirm peak identities.

- Internal standards : Spike with deuterated or odd-chain FAMEs for normalization.

- Method optimization : Adjust GC temperature ramps (e.g., 75 m SP™-2560 column with slower ramps improves cis/trans separation) .

Q. What experimental designs are optimal for studying the stability and degradation kinetics of this compound under varying storage conditions?

Apply accelerated stability testing:

Q. How can mixed-methods approaches address gaps in understanding the biological activity of this compound?

Combine:

- Quantitative : Dose-response assays (e.g., IC50 in enzyme inhibition studies).

- Qualitative : Molecular docking to identify binding motifs or transcriptomics to map pathway perturbations.

- Triangulation : Validate hypotheses using in silico, in vitro, and ex vivo models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.